10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
Description
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-2(6),9,11-trien-7-one is a tricyclic heterocyclic compound featuring a complex fused-ring system with one sulfur (4-thia), three nitrogen atoms (1,8,12-triaza), and a ketone group at position 5. Its structure combines bicyclo[7.3.0] and additional bridging elements, creating a rigid framework that may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
10-methyl-4-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-7-one |
InChI |
InChI=1S/C9H9N3OS/c1-5-2-10-12-7-4-14-3-6(7)9(13)11-8(5)12/h2H,3-4H2,1H3,(H,11,13) |
InChI Key |
ASMSLWLTEAKBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C3=C(N2N=C1)CSC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or thiols .
Scientific Research Applications
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism by which 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-2(6),9,11-trien-7-one and related tricyclic compounds from the evidence:
Key Structural and Functional Differences:
Heteroatom Arrangement :
- The target compound has one sulfur (4-thia) and three nitrogens , whereas compounds (IIi, IIj) feature two sulfurs (3,7-dithia) and one nitrogen. This difference likely impacts electronic properties and hydrogen-bonding capacity.
- The compound has one sulfur (7-thia) and two nitrogens , with a larger substituent (dimethoxyphenylmethyl), which may enhance lipophilicity compared to the target compound’s smaller methyl group .
Substituent Effects: Methoxy vs. Hydroxy Groups: compounds (IIi, IIj) demonstrate how electron-donating (methoxy) or polar (hydroxy) groups influence solubility and reactivity. The target compound’s methyl group is less polar, suggesting lower aqueous solubility .
Ring Strain and Stability :
- The bicyclo[7.3.0] core in the target compound may introduce greater ring strain than the tetracyclic systems in , affecting thermal stability and synthetic accessibility.
Research Findings and Implications
While specific studies on the target compound are absent in the provided evidence, insights from analogous structures suggest:
- Spectral Characterization : Compounds like IIi and IIj in were analyzed via NMR and mass spectrometry, indicating that the target compound’s methyl group and sulfur/nitrogen arrangement would produce distinct spectral signatures for identification .
- Biological Activity: Tricyclic sulfur-nitrogen heterocycles often exhibit antimicrobial or enzyme-inhibitory properties.
- Synthetic Challenges : The fusion of three rings in the target compound likely requires multi-step synthesis, similar to the methods used for ’s tetracyclic systems, which involve cyclocondensation and ring-closing metathesis .
Biological Activity
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₉H₉N₃OS
- Molecular Weight : 207.25 g/mol
- CAS Number : 1566926-24-6
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.
Mechanism of Action :
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
Cytotoxicity Studies
Cytotoxicity assays using various human cancer cell lines (e.g., HeLa and MCF-7) have demonstrated that the compound has a dose-dependent effect on cell viability.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a promising profile against resistant strains of bacteria. -
Anticancer Research :
A clinical trial investigated the effects of this compound on patients with advanced solid tumors. The trial reported a partial response in 30% of participants with specific tumor types, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
